![molecular formula C17H18O5 B12279460 1,3-Diethyl 2-[[4-(2-propyn-1-yloxy)phenyl]methylene]propanedioate CAS No. 146763-69-1](/img/structure/B12279460.png)
1,3-Diethyl 2-[[4-(2-propyn-1-yloxy)phenyl]methylene]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diethyl 2-[[4-(2-propyn-1-yloxy)phenyl]methylene]propanedioate is an organic compound with the molecular formula C17H18O5 and a molecular weight of 302.32 g/mol . This compound is known for its unique structure, which includes a propyn-1-yloxy group attached to a phenyl ring, making it a valuable intermediate in organic synthesis and various chemical reactions.
Vorbereitungsmethoden
The synthesis of 1,3-Diethyl 2-[[4-(2-propyn-1-yloxy)phenyl]methylene]propanedioate typically involves multiple steps starting from benzylidene compounds. One common method involves the reaction of diethyl malonate with 4-(2-propyn-1-yloxy)benzaldehyde under basic conditions to form the desired product . The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, followed by purification through recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1,3-Diethyl 2-[[4-(2-propyn-1-yloxy)phenyl]methylene]propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkane.
Substitution: Nucleophilic substitution reactions can occur at the propyn-1-yloxy group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used but often include carboxylic acids, alkanes, and substituted derivatives .
Wissenschaftliche Forschungsanwendungen
1,3-Diethyl 2-[[4-(2-propyn-1-yloxy)phenyl]methylene]propanedioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.
Biology: This compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Wirkmechanismus
The mechanism by which 1,3-Diethyl 2-[[4-(2-propyn-1-yloxy)phenyl]methylene]propanedioate exerts its effects involves interactions with various molecular targets. The propyn-1-yloxy group can participate in click chemistry reactions, forming stable triazole rings with azides. This property makes it useful in bioconjugation and labeling studies . Additionally, the compound’s ability to undergo nucleophilic substitution and oxidation-reduction reactions allows it to modulate biological pathways and enzyme activities .
Vergleich Mit ähnlichen Verbindungen
1,3-Diethyl 2-[[4-(2-propyn-1-yloxy)phenyl]methylene]propanedioate can be compared with similar compounds such as:
Diethyl malonate: A simpler ester used in similar synthetic applications but lacks the propyn-1-yloxy group.
Benzylidene malonates: Compounds with similar structures but different substituents on the phenyl ring, affecting their reactivity and applications.
Propargyl ethers: Compounds containing the propyn-1-yloxy group but with different ester or ketone functionalities.
The uniqueness of this compound lies in its combination of the propyn-1-yloxy group and the malonate ester, providing a versatile platform for various chemical transformations and applications .
Eigenschaften
CAS-Nummer |
146763-69-1 |
|---|---|
Molekularformel |
C17H18O5 |
Molekulargewicht |
302.32 g/mol |
IUPAC-Name |
diethyl 2-[(4-prop-2-ynoxyphenyl)methylidene]propanedioate |
InChI |
InChI=1S/C17H18O5/c1-4-11-22-14-9-7-13(8-10-14)12-15(16(18)20-5-2)17(19)21-6-3/h1,7-10,12H,5-6,11H2,2-3H3 |
InChI-Schlüssel |
WPCVRNXUPRQKIY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)OCC#C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


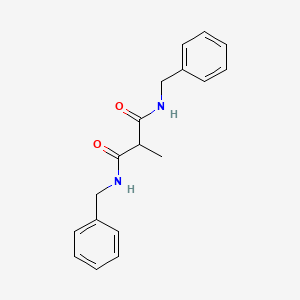
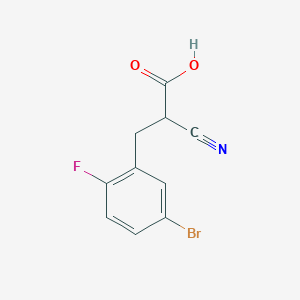
![1-[(Benzyloxy)methyl]cyclopropan-1-ol](/img/structure/B12279397.png)
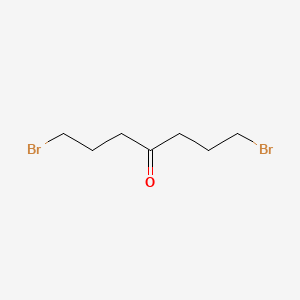
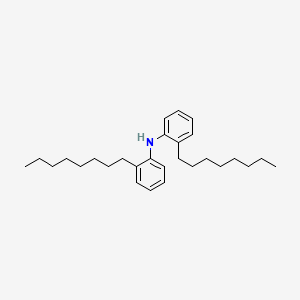
![Methyl 3-methyl-1H-pyrazolo[4,3-B]pyridine-5-carboxylate](/img/structure/B12279435.png)
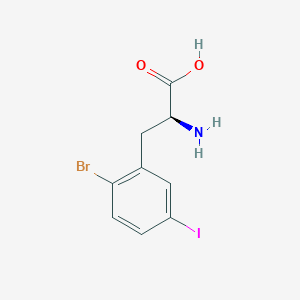
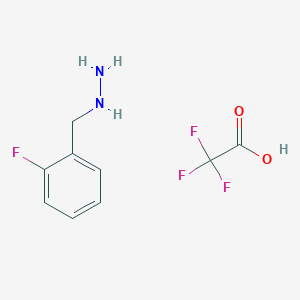
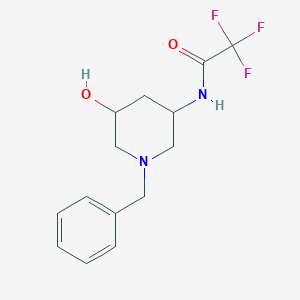
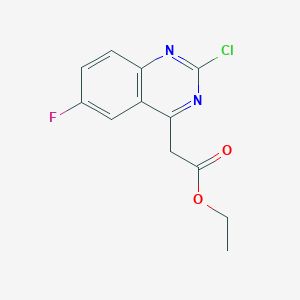
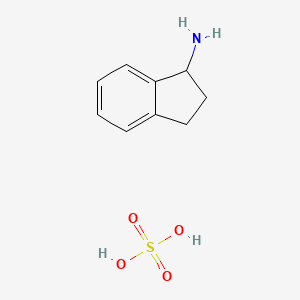
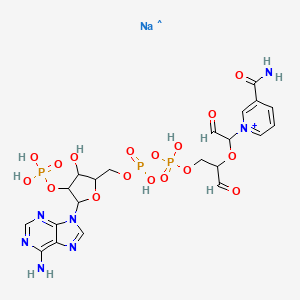
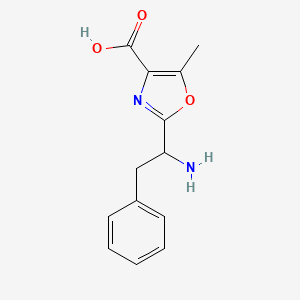
![Benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoate](/img/structure/B12279479.png)
